molecular formula C23H25ClN4O2S B2461694 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1189460-02-3

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2461694
CAS RN: 1189460-02-3
M. Wt: 456.99
InChI Key: WZFWZDSLKNCXNH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a spiro[4.5]decane ring system, a triaza (nitrogen-containing) ring, a thioether group, and an acetamide group. The presence of a chlorophenyl and a methoxyphenyl group indicates that this compound may have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The spiro[4.5]decane ring system could potentially be formed through a Pd-catalyzed decarboxylation . The triaza ring could be formed through a cyclization reaction, and the thioether and acetamide groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The spiro[4.5]decane and triaza rings will contribute to the three-dimensional structure of the molecule, while the chlorophenyl and methoxyphenyl groups may influence its electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the acetamide group suggests that it could undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acetamide group and the aromatic phenyl groups could influence its solubility, while the multiple ring systems could affect its melting and boiling points .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling revealed their anticancer and antimicrobial activities. These compounds, sharing structural similarities with the query compound, were evaluated for their efficacy against the HCT 116 cancer cell line and various microbial species (Kumar et al., 2019).

Antimicrobial Applications

  • Research on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole explored their potential as antimicrobial agents. This work highlights the relevance of chlorophenyl and thiadiazole groups in developing compounds with antimicrobial properties (Sah et al., 2014).

Enzyme Inhibition for Therapeutic Use

  • A study on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide examined their inhibition effects on lipase and α-glucosidase, indicating potential therapeutic applications in treating diseases like diabetes and obesity (Bekircan et al., 2015).

Future Directions

The future research directions for this compound could be quite varied, depending on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-28-12-10-23(11-13-28)26-21(16-6-8-17(24)9-7-16)22(27-23)31-15-20(29)25-18-4-3-5-19(14-18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFWZDSLKNCXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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